molecular formula C10H9NOS B1600126 2-(4-Methoxyphenyl)-1,3-thiazole CAS No. 27088-84-2

2-(4-Methoxyphenyl)-1,3-thiazole

Cat. No. B1600126
CAS RN: 27088-84-2
M. Wt: 191.25 g/mol
InChI Key: LRPLPGGILHNNFA-UHFFFAOYSA-N
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Patent
US07402684B2

Procedure details

To a solution of thiazole (3.0 g, 16 mmol) in THF (75 ml) was added n-BuLi (2.5 M in hexane, 11 ml, 27.3 mmol) at −78° C. dropwise, and stirred at −78° C. for 30 min. ZnCl2 (10.7 g, 78.3 mmol) was added at −78° C. in portions. The resulting mixture was stirred at −78° C. for 30 min, and room temperature for 1.5 h. To this solution was added 4-bromoanisole (1.60 g, 8.5 mmol) and terakis(triphenylphosphine)-palladium (0). The reaction mixture was heated to 65° C. for 16 h. After the catalyst was filtered off, the filtrate was concentrated in vacuo. The residue was purified by a column chromatography on silica gel with 25% ethyl acetate in hexane to yield the title product (2 g, 67%); 1H NMR (400 MHz, CDCl3) δ 7.90 (d, J=9.2 Hz, 2H), 7.81 (d, J=3.2 Hz, 1H), 7.25 (d, J=3.2 Hz, 1H), 6.95 (d, J=9.2 Hz, 2H), 3.86 (s, 3H); MS (ESI+) 192 (M+1, 100).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
10.7 g
Type
catalyst
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[Li]CCCC.Br[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1>C1COCC1.[Cl-].[Cl-].[Zn+2].[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][C:12]([C:2]2[S:1][CH:5]=[CH:4][N:3]=2)=[CH:13][CH:14]=1 |f:4.5.6,7.8.9.10.11|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
S1C=NC=C1
Name
Quantity
11 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
10.7 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −78° C. for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
room temperature for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 65° C. for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
After the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a column chromatography on silica gel with 25% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 123%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.